molecular formula C11H13N3O B1517720 3-[2-(1H-pyrazol-1-yl)ethoxy]aniline CAS No. 1152819-54-9

3-[2-(1H-pyrazol-1-yl)ethoxy]aniline

Cat. No. B1517720
CAS RN: 1152819-54-9
M. Wt: 203.24 g/mol
InChI Key: XXVVMVARCLMKIM-UHFFFAOYSA-N
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Description

“3-[2-(1H-pyrazol-1-yl)ethoxy]aniline” is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O and a molecular weight of 203.24 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group via an ethoxy linker .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazole Heterocycles Synthesis : Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis of these compounds often involves condensation followed by cyclization, utilizing common reagents such as phosphorus oxychloride (POCl3), dimethylformamide, and hydrazine. These protocols extend the categories of heterocyclic systems, providing a foundation for the design of more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Antioxidant Activity Analysis : The study of antioxidants, crucial in various fields including medicine, utilizes numerous tests to determine antioxidant activity. Among these, tests based on the transfer of hydrogen atoms or electrons are significant. Such studies, through spectrophotometry and electrochemical methods, contribute to understanding the antioxidant capacity of complex samples, including those containing pyrazole derivatives (Munteanu & Apetrei, 2021).

Therapeutic Applications

Therapeutic Applications of Pyrazolines : Pyrazoline derivatives exhibit a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their utility as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, antioxidant, and antidiabetic agents, among others, underscores the diverse therapeutic potential of pyrazoline derivatives. This highlights the ongoing need for the synthesis of new derivatives and the exploration of their biological activities (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

3-(2-pyrazol-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-10-3-1-4-11(9-10)15-8-7-14-6-2-5-13-14/h1-6,9H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVMVARCLMKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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